5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene
Description
5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene is a halogenated thiophene derivative featuring bromine (Br), nitro (NO₂), and methylsulfonylmethyl (CH₂SO₂CH₃) substituents. Its molecular formula is C₆H₅BrNO₄S₂, with a molecular weight of 323.14 g/mol.
Properties
Molecular Formula |
C6H6BrNO4S2 |
|---|---|
Molecular Weight |
300.2 g/mol |
IUPAC Name |
5-bromo-3-(methylsulfonylmethyl)-2-nitrothiophene |
InChI |
InChI=1S/C6H6BrNO4S2/c1-14(11,12)3-4-2-5(7)13-6(4)8(9)10/h2H,3H2,1H3 |
InChI Key |
ZNXHODFWSFVTDV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=C(SC(=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene typically involves multi-step organic reactions. One common synthetic route includes the bromination of 3-((methylsulfonyl)methyl)-2-nitrothiophene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methylsulfonylmethyl group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
Major Products Formed
Substitution Reactions: Products include 3-((methylsulfonyl)methyl)-2-nitrothiophene derivatives with different substituents replacing the bromine atom.
Reduction Reactions: The major product is 3-((methylsulfonyl)methyl)-2-aminothiophene.
Oxidation Reactions: The major product is 3-((methylsulfonyl)methyl)-2-nitrothiophene sulfone.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antineoplastic Activity : Research indicates that compounds similar to 5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene exhibit potential as anti-neoplastic agents. These compounds can inhibit cancer cell proliferation and are being explored for their efficacy against various types of tumors .
- Antimicrobial Properties : The compound has shown promise in developing antimicrobial agents targeting resistant strains of bacteria. Its structural components may enhance its interaction with bacterial enzymes, making it a candidate for further investigation in antibiotic resistance contexts .
2. Organic Synthesis
- Building Block for Complex Molecules : This compound serves as an essential intermediate in synthesizing more complex organic molecules. Its reactivity allows for the formation of various derivatives that can be utilized in creating pharmaceuticals and agrochemicals .
- Synthesis of Heterocyclic Compounds : The presence of both bromine and nitro groups facilitates nucleophilic aromatic substitution reactions, making it a valuable precursor for synthesizing heterocyclic compounds with diverse applications in drug development .
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the bromine atom and methylsulfonylmethyl group may facilitate binding to target proteins.
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
The compound’s uniqueness lies in its substituent arrangement. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Pharmacological Implications
Biological Activity
5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene is characterized by several functional groups that contribute to its biological activity:
- Molecular Formula: C₇H₈BrN₃O₂S
- Molecular Weight: 162.12 g/mol
- IUPAC Name: 5-bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene
The presence of the nitro group () and the methylsulfonyl group () are particularly significant as they influence the compound's reactivity and interaction with biological targets.
The biological activity of 5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene can be attributed to several mechanisms:
- Redox Activity: The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This mechanism has been linked to antimicrobial activity against various pathogens .
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition can lead to reduced inflammation and pain relief, making it a candidate for anti-inflammatory therapies .
- Antimicrobial Action: The structure allows for interactions with microbial membranes, disrupting their integrity and leading to cell death. Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Antimicrobial Activity
Research indicates that 5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene exhibits strong antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it may be comparable to established antibiotics like ampicillin .
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 32 | Comparable to ampicillin |
| Escherichia coli | 64 | Comparable to ampicillin |
Anti-inflammatory Activity
The compound has also shown promising results in reducing inflammation. In vitro assays measuring COX-1 and COX-2 inhibition revealed that it could effectively lower inflammatory markers in macrophage cell lines. For instance, studies reported a significant reduction in TNF-α levels when treated with this compound .
Case Studies
-
Case Study on Antimicrobial Efficacy
- A study evaluated the antibacterial properties of various nitrothiophene derivatives, including 5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene. Results indicated that this compound had a notable effect on inhibiting bacterial growth, particularly in resistant strains, highlighting its potential as a lead compound for antibiotic development .
- Case Study on Anti-inflammatory Effects
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene?
Answer:
The synthesis of this compound likely involves sequential functionalization of the thiophene ring. A plausible route includes:
Bromination : Electrophilic substitution at the 5-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid or with Lewis acids) .
Methylsulfonylmethyl Introduction : Radical or nucleophilic addition of methylsulfonylmethyl groups, potentially via alkylation of a thiophene intermediate .
Nitration : Directed nitration at the 2-position using mixed acid (HNO₃/H₂SO₄), leveraging the electron-withdrawing effects of existing substituents to regioselectivity .
Key Considerations : Monitor reaction temperatures (e.g., nitration exothermicity) and use inert atmospheres for sulfonyl group stability.
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
A multi-technique approach is essential:
- HPLC/GC-MS : Assess purity (>95% threshold) and detect volatile byproducts .
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for methylsulfonyl protons, ¹³C NMR for nitro-group deshielding) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, as demonstrated in sulfonyl-containing heterocycles .
Validation : Cross-reference melting points (if crystalline) with literature values (e.g., analogous thiophenes melt at 129–130°C ).
Advanced: What computational methods can predict the electronic effects of bromo, nitro, and methylsulfonyl groups on reactivity?
Answer:
- DFT Calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) to map electron density. The nitro group withdraws electrons, while methylsulfonyl enhances electrophilicity at the α-thiophene position .
- HOMO-LUMO Analysis : Quantify charge-transfer potential for cross-coupling reactions (e.g., Suzuki-Miyaura). The bromo group acts as a leaving site, while nitro groups stabilize transition states via resonance .
Application : Predict regioselectivity in nucleophilic aromatic substitutions or Pd-catalyzed couplings .
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved for this compound?
Answer:
- Isotopic Pattern Analysis : Use high-resolution mass spectrometry (HRMS) to distinguish between molecular ions (e.g., bromine’s 1:1 isotopic signature) .
- 2D NMR Techniques : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly near the nitro group .
- Crystallographic Validation : Resolve structural ambiguities, as seen in sulfonyl-methyl pyrimidines .
Advanced: What are the challenges in studying the compound’s reactivity under cross-coupling conditions?
Answer:
- Competing Reactivity : Nitro groups may inhibit Pd catalysts or undergo reduction. Use protective groups (e.g., Boc) for the nitro moiety during Suzuki couplings .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may coordinate to Pd. Screen solvents like THF/toluene mixtures for optimal yields .
- Byproduct Analysis : Monitor for debromination or sulfone reduction using LC-MS .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at 0–6°C to prevent thermal decomposition of the nitro group .
- Light Sensitivity : Protect from UV exposure (amber vials) to avoid radical degradation of the thiophene ring .
- Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the methylsulfonyl group .
Advanced: How can researchers leverage this compound in medicinal chemistry applications?
Answer:
- Pharmacophore Modeling : The nitro and sulfonyl groups enhance hydrogen-bonding capacity for kinase inhibition studies .
- Docking Studies : Simulate interactions with biological targets (e.g., COX-2) using AutoDock Vina, parameterizing the bromo group as a hydrophobic moiety .
- Metabolic Stability : Assess CYP450 interactions via in vitro microsomal assays, noting potential sulfone-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
